Physicochemical Benchmarking: 2,2'-Bi-1,3-dioxane vs. 2,2'-Bi-1,3-dioxolane
The physicochemical profile of 2,2'-bi-1,3-dioxane differs significantly from its five-membered analog 2,2'-bi-1,3-dioxolane (CAS 6705-89-1). The target compound has a higher molecular weight (174.19 vs. 146.14 g/mol) and a substantially greater calculated partition coefficient (logP 0.51 vs. −0.27), indicating stronger hydrophobicity and preferential partitioning into organic phases . The topological polar surface area (tPSA) is identical for both compounds (36.92 Ų), reflecting the same number of hydrogen bond acceptors and donors .
| Evidence Dimension | Physicochemical profile: molecular weight, logP, tPSA |
|---|---|
| Target Compound Data | MW = 174.19 g/mol, logP = 0.51, tPSA = 36.92 Ų |
| Comparator Or Baseline | 2,2'-Bi-1,3-dioxolane (CAS 6705-89-1): MW = 146.14 g/mol, logP = −0.27, tPSA = 36.92 Ų |
| Quantified Difference | ΔMW = +28.05 g/mol; ΔlogP = +0.78 (target more hydrophobic) |
| Conditions | Calculated properties from standard cheminformatics tools (data aggregated from vendor and database sources) |
Why This Matters
The marked increase in hydrophobicity influences solubility in aqueous vs. organic media and dictates phase-transfer behavior in multi-step syntheses or polymer formulations.
